TCEP hydrochloride

Protein biochemistry Disulfide reduction pH-dependent reactivity

Choose TCEP·HCl to eliminate workflow bottlenecks caused by thiol-based reductants. Unlike DTT/β-ME, TCEP's irreversible, thiol-free reduction eliminates 30–120 min desalting steps before maleimide conjugation, prevents Ni²⁺-IMAC oxidation, and avoids supercharging artifacts in native MS. Active at pH 1.5–9.0, it is the only viable reductant for acidic protocols and provides 2–4× greater spin-label stability in EPR. Procure ≥98% purity to ensure lot-to-lot consistency in these critical, differentiation-driven applications.

Molecular Formula C9H16ClO6P
Molecular Weight 286.64 g/mol
CAS No. 51805-45-9
Cat. No. B026657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCEP hydrochloride
CAS51805-45-9
Synonyms3,3’,3’’-Phosphinidynetrispropanoic Acid Hydrochloride;  Tris(2-carboxyethyl)phosphine Hydrochloride;  Tris(carboxyethyl)phosphine Hydrochloride;  _x000B_
Molecular FormulaC9H16ClO6P
Molecular Weight286.64 g/mol
Structural Identifiers
SMILESC(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl
InChIInChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H
InChIKeyPBVAJRFEEOIAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilitySolubility in water, g/100ml at 20 °C: 0.78 (very poor)

TCEP Hydrochloride (CAS 51805-45-9): Procurement-Grade Disulfide Reducing Agent for Protein Biochemistry and Proteomics Workflows


Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl) is a water-soluble, thiol-free trialkylphosphine reducing agent with the molecular formula C₉H₁₆ClO₆P and molecular weight 286.65 [1]. Unlike thiol-based reductants such as dithiothreitol (DTT) and β-mercaptoethanol (β-ME), TCEP·HCl reduces disulfide bonds via an irreversible nucleophilic attack by the phosphorus atom, generating two free thiols without forming a disulfide product [2]. The compound is an odorless, air-stable white crystalline solid with a melting point of 176–177°C, pKa of 7.66 at 25°C, and high aqueous solubility (up to 310 g/L, equivalent to 1.08 M) . Its hydrochloride salt form provides a stock solution pH of approximately 2.5 upon direct dissolution in water, making it suitable for acid-sensitive applications or pH adjustment prior to use [3].

Why TCEP Hydrochloride Cannot Be Casually Substituted with DTT or β-Mercaptoethanol in Critical Workflows


TCEP·HCl and thiol-based reducing agents such as DTT and β-ME exhibit fundamentally different chemical properties and reaction mechanisms that preclude simple one-to-one substitution without altering experimental outcomes. TCEP reduces disulfides irreversibly via a phosphine-mediated nucleophilic mechanism and is not consumed by reoxidation to a disulfide, whereas DTT and β-ME operate via reversible thiol-disulfide exchange and are prone to air oxidation, particularly at pH >7.5 [1]. Critically, DTT contains free thiols that compete with reduced protein cysteines for maleimide labeling and must be removed via desalting or dialysis prior to conjugation workflows; TCEP, being thiol-free, does not require pre-removal in most maleimide applications [2]. Additionally, DTT is rapidly oxidized in the presence of Ni²⁺ leached from immobilized metal affinity chromatography (IMAC) columns, whereas TCEP remains unaffected . In native mass spectrometry, DTT and β-ME induce supercharging effects (shifting charge-state distributions to higher m/z), while TCEP acts as a charge-reducing agent, producing distinct spectral profiles that impact data interpretation . These mechanistic and compatibility divergences mean that substituting TCEP with DTT or β-ME without workflow revalidation can compromise data reproducibility, introduce unwanted side reactions, or necessitate additional purification steps.

TCEP Hydrochloride (CAS 51805-45-9): Quantified Differential Performance Evidence Versus DTT and β-Mercaptoethanol


Broader Operational pH Range with Quantified Activity Retention at Acidic pH

TCEP·HCl maintains robust disulfide-reducing activity across pH 1.5–8.5, whereas DTT is essentially inactive at pH ≤5.0 [1][2]. At pH 1.5, TCEP effectively reduces 2,2′-dithiodipyridine (2,2′-DTDP), while DTT is totally inactive under the same conditions [3]. Below pH 8, TCEP is significantly more effective than DTT in reducing 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) across the pH 6–9 range [4].

Protein biochemistry Disulfide reduction pH-dependent reactivity Acidic conditions

Superior Resistance to Air Oxidation and Extended Aqueous Stability Profile

TCEP·HCl exhibits substantially greater resistance to air oxidation than DTT, particularly in basic solutions. DTT readily oxidizes above pH 7.5, whereas TCEP remains highly stable in basic solutions and is not oxidized to a disulfide product [1]. In accelerated stability testing, TCEP solutions prepared in 100 mM HCl or 100 mM NaOH showed no detectable degradation after 24 hours at room temperature [2]. In 50 mM buffers including Tris·HCl (pH 7.5–9.5), HEPES (pH 6.8–8.2), borate (pH 8.2–10.2), and CAPS (pH 9.7–11.1), TCEP exhibited <20% oxidation over three weeks [3]. In contrast, DTT oxidation occurs rapidly in the presence of trace metals, particularly Ni²⁺ leached from IMAC columns, whereas TCEP is unaffected [4].

Reagent stability Oxidation resistance Long-term storage Aqueous buffer compatibility

Maleimide Conjugation Compatibility Without Prior Removal Step

Unlike DTT and β-ME, which contain free thiol groups that compete with reduced protein cysteines for maleimide-reactive sites, TCEP·HCl is thiol-free and does not require removal prior to maleimide labeling or conjugation reactions [1]. Direct experimental comparison using myosin demonstrated that DTT inhibits maleimide attachment and must be removed before labeling, whereas maleimide attachment was successfully achieved in the presence of TCEP (though with slightly reduced efficiency compared to no reductant control) [2]. TCEP concentrations ≤10–20 mM are generally compatible with maleimide chemistry, eliminating the need for time-consuming buffer exchange or dialysis steps [3]. In contrast, workflows using DTT require an additional purification step to remove the reducing agent before proceeding to maleimide conjugation, adding 30–120 minutes of processing time and introducing sample loss risk [4].

Protein labeling Maleimide conjugation Thiol-reactive probes Workflow efficiency

Native Mass Spectrometry: Charge-Reducing Versus Supercharging Behavior

In native mass spectrometry of proteins without disulfide bonds, TCEP produces fundamentally different charge-state distributions compared to DTT and β-ME. Systematic analysis (2024) demonstrated that increasing concentrations of DTT or β-ME shift charge-state distributions toward higher charge states (supercharging effect), whereas increasing concentrations of TCEP shift distributions toward lower charge states (charge-reducing effect) . This functional divergence is mechanistically significant: DTT and β-ME function as mild supercharging agents, while TCEP is a potent charge-reducing agent . Additionally, the extent of nonspecific adduction and disulfide bond reduction efficiency varies with the choice and concentration of reducing agent .

Native mass spectrometry Charge-state distribution Protein analysis Structural biology

Enhanced Nitroxide Spin Label Stability in EPR Spectroscopy

In electron paramagnetic resonance (EPR) spectroscopy utilizing nitroxide spin labels, TCEP provides dramatically improved spin label stability compared to DTT. Direct comparative measurements demonstrated that nitroxide spin labels are two to four times more stable in TCEP than in DTT [1]. This quantitative advantage alleviates a long-standing problem in EPR spectroscopy, where rapid spin label reduction by DTT has historically compromised signal acquisition and data quality [2]. The improved stability is attributed to TCEP‘s lower reactivity toward nitroxide radicals and its inability to undergo thiol-disulfide exchange with the spin label moiety [3].

EPR spectroscopy Spin labeling Protein dynamics Structural biology

Resistance to Ni²⁺-Induced Oxidation in Immobilized Metal Affinity Chromatography Workflows

During protein purification using Ni²⁺ affinity chromatography (IMAC), trace Ni²⁺ ions leach from the column matrix and contaminate eluted protein fractions. In comparative testing, these Ni²⁺ concentrations cause rapid oxidation of DTT but have no detectable effect on TCEP [1]. For long-term protein storage, TCEP is significantly more stable than DTT in buffers without metal chelators such as EGTA; however, DTT is more stable when metal chelators are present [2]. This differential sensitivity to metal ions directly impacts buffer formulation strategy and downstream storage stability.

Protein purification IMAC His-tagged proteins Affinity chromatography

TCEP Hydrochloride (CAS 51805-45-9): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Maleimide-Based Protein Labeling and Antibody-Drug Conjugate (ADC) Intermediate Preparation

TCEP·HCl is the preferred reducing agent for workflows requiring reduction of interchain disulfide bonds in antibodies prior to maleimide conjugation, such as ADC intermediate preparation. Unlike DTT, TCEP does not contain free thiols that would otherwise compete for maleimide-reactive sites and therefore does not require a pre-conjugation removal step [1]. This eliminates 30–120 minutes of buffer exchange time and reduces sample loss during desalting. TCEP concentrations ≤10–20 mM are compatible with direct maleimide addition, streamlining the conjugation workflow [2]. The reagent's activity at acidic pH (effective down to pH 1.5) also enables partial reduction strategies under conditions that minimize antibody aggregation [3].

Native Mass Spectrometry of Intact Proteins and Protein Complexes

For native MS applications requiring maintenance of non-covalent interactions while preventing oxidative damage, TCEP is the analytically validated choice when lower charge-state distributions are desired. Systematic comparison (2024) established that TCEP functions as a potent charge-reducing agent, shifting spectra toward lower m/z, whereas DTT and β-ME induce supercharging . Selection of TCEP should be based on this distinct functional property rather than assumed interchangeability with thiol reductants. The reagent‘s resistance to air oxidation also ensures consistent reducing conditions throughout lengthy MS acquisition runs .

EPR Spectroscopy with Nitroxide Spin Labels

In EPR experiments employing nitroxide spin labels to probe protein dynamics and structure, TCEP provides 2–4× greater spin label stability compared to DTT [4]. This quantitative advantage addresses a long-standing technical limitation in the field and should drive procurement decisions for laboratories conducting spin-label EPR. The improved stability enables extended acquisition times, enhanced signal-to-noise ratios, and more reliable distance measurements using pulsed EPR techniques .

His-Tagged Protein Purification via Immobilized Metal Affinity Chromatography

TCEP is the reducing agent of choice for maintaining reducing conditions during and after Ni²⁺-IMAC purification of His-tagged proteins. Unlike DTT, which undergoes rapid oxidation in the presence of trace Ni²⁺ leached from the column matrix, TCEP remains fully active [5]. For long-term storage of purified proteins, TCEP provides significantly greater stability than DTT in buffers without EGTA or other metal chelators, simplifying storage buffer formulation [6]. This differential metal tolerance directly impacts protein recovery and activity preservation.

Acidic-Condition Disulfide Reduction and Acid-Labile Protein Sample Preparation

In workflows requiring disulfide reduction under acidic conditions (pH 1.5–5.0)—such as preparation of acid-labile proteins, reduction prior to acid-urea PAGE, or sample processing for certain proteomics protocols—TCEP is uniquely effective among common reducing agents. DTT is essentially unreactive at pH 5.0 and totally inactive at pH 1.5, whereas TCEP maintains quantifiable reducing activity across the entire acidic range [7]. This pH tolerance profile makes TCEP the only viable reducing agent for acidic workflow conditions without pH adjustment that could compromise sample integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCEP hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.